

Technical Support Center: Enhancing SAH-BPpyne Detection Sensitivity

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Compound of Interest

Compound Name: SAH-BPpyne

Cat. No.: B610664

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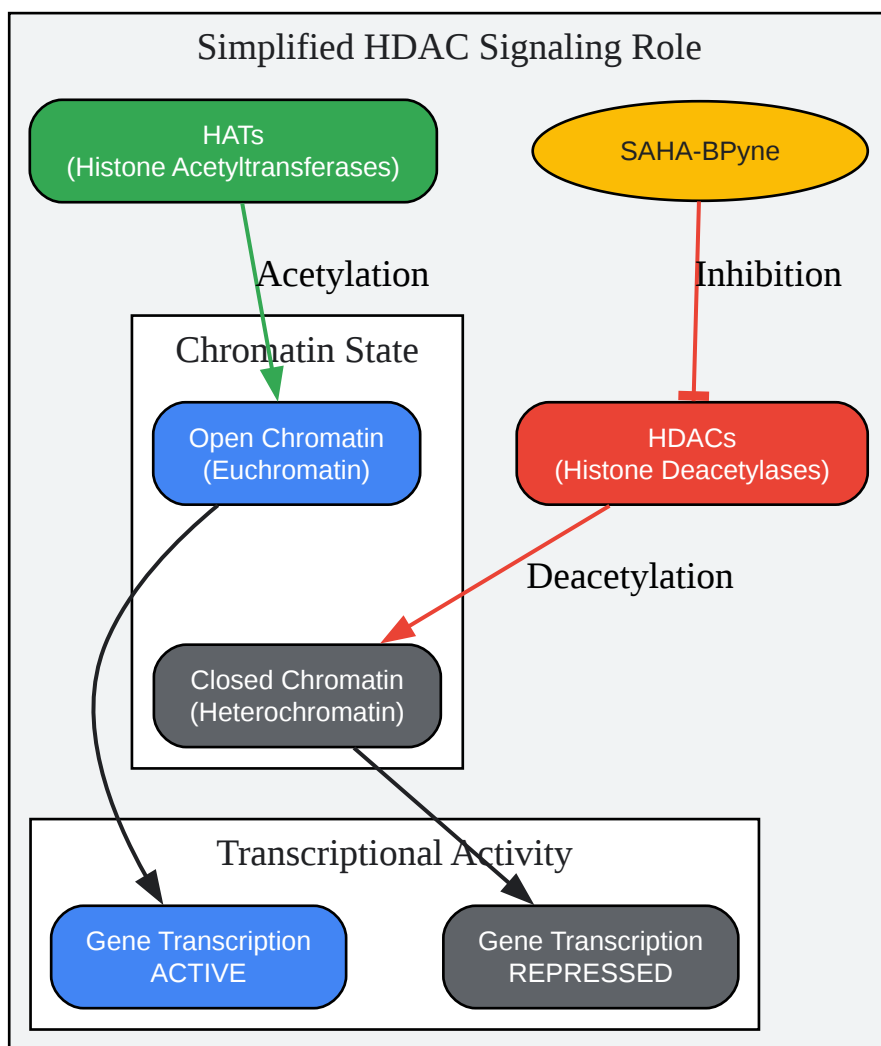
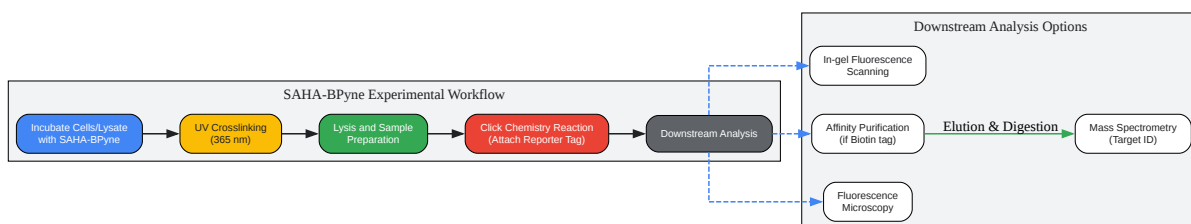
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of **SAH-BPpyne** detection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is SAH-BPpyne and what is its mechanism of action?

SAH-BPpyne is a chemical probe derived from Suberoylanilide hydroxamic acid (SAHA), a known inhibitor of histone deacetylases (HDACs). It is a trifunctional molecule designed for activity-based protein profiling (ABPP). Its mechanism involves three key steps:

- **Target Binding:** The SAHA moiety binds to the active site of HDACs and other potential protein targets.
- **Covalent Crosslinking:** Upon exposure to UV light (typically 365 nm), the benzophenone (BP) group becomes activated and forms a covalent bond with nearby amino acid residues of the target protein.
- **Bioorthogonal Ligation:** The terminal alkyne (yne) handle allows for the attachment of a reporter tag (e.g., a fluorophore or biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." This enables visualization and enrichment of the target proteins.



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